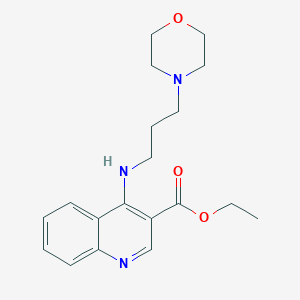
4-(3-Morpholin-4-yl-propylamino)-quinoline-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Morpholin-4-yl-propylamino)-quinoline-3-carboxylic acid ethyl ester is a chemical compound with potential applications in scientific research. It is commonly referred to as MPQ and is a quinoline derivative. MPQ is a promising compound in the field of medicinal chemistry as it has been shown to have potential therapeutic properties.
Mécanisme D'action
The mechanism of action of MPQ is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and receptors. MPQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. It has also been reported to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release. The exact mechanism of action of MPQ needs further investigation.
Biochemical and Physiological Effects
MPQ has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. MPQ has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. It has been reported to have antibacterial activity by disrupting bacterial cell membranes. MPQ has been studied for its neuroprotective properties and has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPQ has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been reported to have activity against various cellular targets. MPQ has been shown to have potential therapeutic properties, and therefore, it is a valuable compound in scientific research. However, there are also limitations to using MPQ in lab experiments. The mechanism of action of MPQ is not fully understood, and further investigation is needed. MPQ has also been reported to have low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for MPQ research. One potential direction is to investigate the potential of MPQ as a therapeutic agent for cancer treatment. Further studies are needed to determine the exact mechanism of action of MPQ and to optimize its activity against cancer cells. Another potential direction is to investigate the potential of MPQ as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of MPQ in animal models of neurodegenerative diseases. Additionally, future research could focus on improving the solubility of MPQ in water, which would increase its potential for use in lab experiments.
Méthodes De Synthèse
The synthesis of MPQ involves the reaction of 4-aminoquinoline-3-carboxylic acid with ethyl chloroacetate, followed by the addition of morpholine and propylamine. The final product is obtained after purification using chromatography techniques. The synthesis of MPQ has been reported in the literature, and it is a relatively straightforward process.
Applications De Recherche Scientifique
MPQ has been shown to have potential therapeutic properties, and therefore, it is a valuable compound in scientific research. It has been studied for its activity against cancer cells, bacterial infections, and neurodegenerative diseases. MPQ has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. MPQ has been studied for its neuroprotective properties and has been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
ethyl 4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-25-19(23)16-14-21-17-7-4-3-6-15(17)18(16)20-8-5-9-22-10-12-24-13-11-22/h3-4,6-7,14H,2,5,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBUNCBYIDTFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

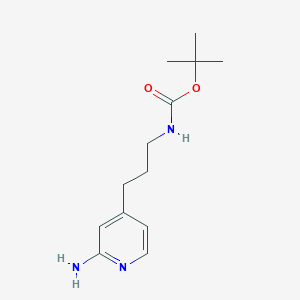
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
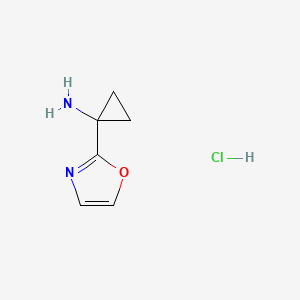
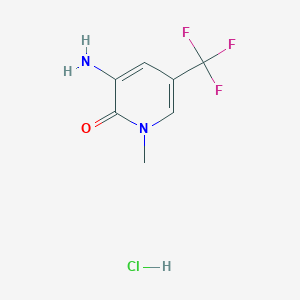
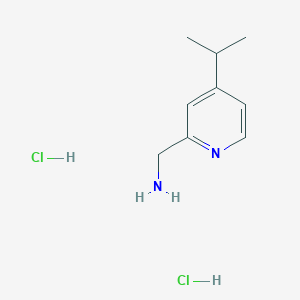
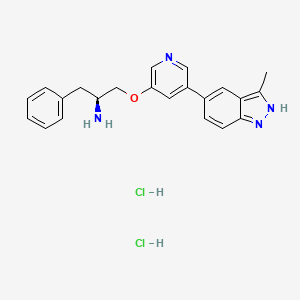
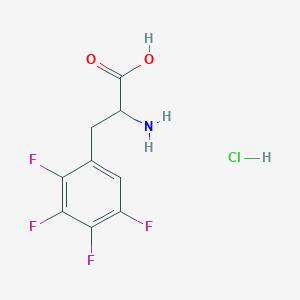
![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)
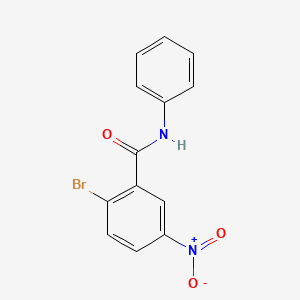
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
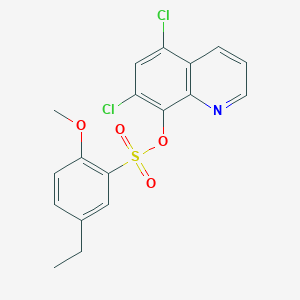
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)